molecular formula C10H11Cl2N B14019746 4-(2,2-dichloroethenyl)-N,N-dimethylaniline CAS No. 6798-58-9

4-(2,2-dichloroethenyl)-N,N-dimethylaniline

Cat. No.: B14019746
CAS No.: 6798-58-9
M. Wt: 216.10 g/mol
InChI Key: NQTAHTJKCAOLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dichloroethenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dichloroethenyl group attached to the aromatic ring and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dichloroethenyl)-N,N-dimethylaniline typically involves the reaction of 4-chloro-N,N-dimethylaniline with 1,1-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps, such as distillation or recrystallization, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloroethenyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted anilines.

Scientific Research Applications

4-(2,2-Dichloroethenyl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-dichloroethenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The dichloroethenyl group can interact with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The compound may also disrupt cellular processes by interfering with protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dichloroethenyl)phenol
  • 2-(2,2-Dichloroethenyl)-3,3-dimethylcyclopropanecarboxylic acid
  • N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine

Uniqueness

4-(2,2-Dichloroethenyl)-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both the dichloroethenyl group and the dimethylamino group.

Properties

CAS No.

6798-58-9

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

4-(2,2-dichloroethenyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H11Cl2N/c1-13(2)9-5-3-8(4-6-9)7-10(11)12/h3-7H,1-2H3

InChI Key

NQTAHTJKCAOLFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.